molecular formula C15H17ClN4O B7679613 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one

5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one

Cat. No. B7679613
M. Wt: 304.77 g/mol
InChI Key: DLOBTFLOSINECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one involves the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to selectively target cancer cells while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one has a low toxicity profile and does not cause significant side effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one in lab experiments include its high purity and yield, as well as its potential applications in various scientific fields. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one include the development of more efficient synthesis methods, further studies on its mechanism of action, and clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound has potential applications in the development of new drugs for the treatment of cancer, inflammation, and immune disorders.

Synthesis Methods

The synthesis of 5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one involves the reaction of 4-(pyridin-2-ylmethyl)piperidine with chloroacetyl chloride followed by cyclization with hydrazine hydrate. This method has been optimized for high yield and purity of the final product.

Scientific Research Applications

5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-14-13(10-18-19-15(14)21)20-7-4-11(5-8-20)9-12-3-1-2-6-17-12/h1-3,6,10-11H,4-5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOBTFLOSINECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=N2)C3=C(C(=O)NN=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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